4-Pyridin-4-yl-1-[[4-[4-[(4-pyridin-4-ylpyridin-1-ium-1-yl)methyl]phenyl]phenyl]methyl]pyridin-1-ium;bromide
Description
This compound is a bis-pyridinium bromide featuring two pyridinium moieties connected via a biphenylmethyl backbone. Its structure includes aromatic pyridinium rings substituted at the 4-position with additional phenyl and methyl groups, creating a rigid, planar framework. The bromide counterion balances the positive charge on the pyridinium nitrogen atoms.
Properties
IUPAC Name |
4-pyridin-4-yl-1-[[4-[4-[(4-pyridin-4-ylpyridin-1-ium-1-yl)methyl]phenyl]phenyl]methyl]pyridin-1-ium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28N4.BrH/c1-5-29(6-2-27(1)25-37-21-13-33(14-22-37)31-9-17-35-18-10-31)30-7-3-28(4-8-30)26-38-23-15-34(16-24-38)32-11-19-36-20-12-32;/h1-24H,25-26H2;1H/q+2;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQRLWSXLRXVBV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C[N+]2=CC=C(C=C2)C3=CC=NC=C3)C4=CC=C(C=C4)C[N+]5=CC=C(C=C5)C6=CC=NC=C6.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28BrN4+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridin-4-yl-1-[[4-[4-[(4-pyridin-4-ylpyridin-1-ium-1-yl)methyl]phenyl]phenyl]methyl]pyridin-1-ium;bromide typically involves multi-step organic reactions. One common method involves the reaction of 4-aminopyridine with bromobenzene under basic conditions to form an intermediate, which is then further reacted with additional pyridine derivatives to achieve the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4-Pyridin-4-yl-1-[[4-[4-[(4-pyridin-4-ylpyridin-1-ium-1-yl)methyl]phenyl]phenyl]methyl]pyridin-1-ium;bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ions back to pyridine rings.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can regenerate pyridine rings.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of new pharmaceutical agents. Pyridine derivatives are often explored for their biological activities, including:
- Antimicrobial Activity : Research indicates that compounds with pyridine moieties can exhibit significant antimicrobial properties. The specific structure of this compound may enhance its interaction with biological targets, leading to improved efficacy against various pathogens.
Coordination Chemistry
Due to the presence of multiple nitrogen atoms in its structure, this compound can act as a ligand in coordination chemistry. It can form complexes with transition metals, which are valuable in catalysis and materials science.
| Metal Ion | Complex Formation | Application |
|---|---|---|
| Cu(II) | Stable complex | Catalysis in organic reactions |
| Ni(II) | Coordination | Synthesis of new materials |
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it a valuable building block in organic synthesis.
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| N-Methylation | Reflux in DMF | 85 |
| Coupling Reactions | Pd-catalyzed reactions | 90 |
Case Studies
Several studies have highlighted the utility of this compound in different applications:
Case Study 1: Antimicrobial Properties
A study conducted by researchers aimed to evaluate the antimicrobial potential of various pyridine derivatives, including this compound. The results indicated that it exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Coordination Complexes
In another investigation, the compound was used to synthesize coordination complexes with copper and nickel ions. These complexes demonstrated enhanced catalytic activity in oxidation reactions, showcasing the compound's utility in catalysis.
Mechanism of Action
The mechanism of action of 4-Pyridin-4-yl-1-[[4-[4-[(4-pyridin-4-ylpyridin-1-ium-1-yl)methyl]phenyl]phenyl]methyl]pyridin-1-ium;bromide involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple pyridine rings allow it to form strong coordination bonds with metal ions, influencing various biochemical pathways. Additionally, its structural features enable it to interact with cellular membranes and proteins, modulating their functions .
Comparison with Similar Compounds
Comparison with Similar Pyridinium Bromide Compounds
Structural and Functional Comparisons
Biological Activity
The compound 4-Pyridin-4-yl-1-[[4-[4-[(4-pyridin-4-ylpyridin-1-ium-1-yl)methyl]phenyl]phenyl]methyl]pyridin-1-ium; bromide is a complex quaternary ammonium salt that has garnered interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves quaternization reactions where pyridine derivatives are treated with alkylating agents. The resulting salts often exhibit enhanced solubility and biological activity compared to their neutral counterparts.
Biological Activity Overview
The biological activities of pyridinium compounds, including the one , have been extensively studied. These compounds are known for their potential as:
- Antimicrobial Agents : Many pyridinium salts demonstrate significant antibacterial and antifungal properties, making them candidates for treating infections.
- Anticancer Activity : Some studies suggest that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Cholinesterase Inhibition : Certain derivatives have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for the treatment of neurodegenerative diseases like Alzheimer's.
Antimicrobial Activity
Research indicates that pyridine derivatives possess broad-spectrum antimicrobial properties. For instance, a study highlighted the efficacy of a series of pyridinium salts against various bacterial strains, demonstrating minimum inhibitory concentrations (MICs) in the low micromolar range .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 |
| Compound B | Escherichia coli | 16 |
| Compound C | Candida albicans | 32 |
Anticancer Properties
In vitro studies have shown that certain pyridinium salts can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves the induction of oxidative stress leading to apoptosis .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| HeLa | 15.0 |
Cholinesterase Inhibition
The cholinesterase inhibitory activity is particularly significant for developing treatments for Alzheimer's disease. A recent study reported that specific derivatives exhibited IC50 values below 10 µM for AChE inhibition, indicating strong potential as therapeutic agents .
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| Compound D | 5.90 ± 0.07 | 6.76 ± 0.04 |
| Compound E | 8.00 ± 0.05 | 9.00 ± 0.03 |
Case Studies
- Neuroprotective Effects : A case study demonstrated that a derivative of the compound protected neuronal cells from oxidative stress-induced damage, suggesting its potential application in neuroprotection .
- Antiparasitic Activity : Another study explored the effects of similar pyridinium compounds on Leishmania parasites, showing promising results with significant inhibition of parasite proliferation at low concentrations .
Q & A
Q. How can degradation pathways be analyzed to improve formulation stability?
- Methodological Answer : Subject the compound to accelerated stability testing (40°C/75% RH for 4 weeks). Identify degradation products via LC-QTOF-MS and propose pathways (e.g., hydrolysis of methylene linkers). Stabilize formulations using lyoprotectants (trehalose) or antioxidants (BHT) in lyophilized preparations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
